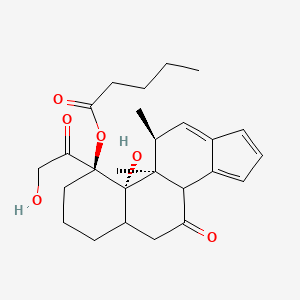
Cortisol17-valerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of high-purity cortisol 17-valerate involves dissolving a precursor compound in a solution, followed by the addition of an aluminum chloride aqueous solution. The mixture undergoes reaction and treatment to yield cortisol 17-valerate . This method is part of the steroid hormone preparation field and ensures the production of high-purity cortisol 17-valerate .
Chemical Reactions Analysis
Cortisol 17-valerate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cortisol 17-valerate has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of glucocorticoid receptor agonists and their chemical properties.
Biology: It is used to study the effects of glucocorticoids on cellular processes, including inflammation and immune response.
Industry: It is used in the formulation of topical creams and ointments for the treatment of skin conditions.
Mechanism of Action
Cortisol 17-valerate exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes . This binding leads to the activation or repression of specific genes, resulting in anti-inflammatory and immunosuppressive effects .
Comparison with Similar Compounds
Cortisol 17-valerate is similar to other glucocorticoids, such as:
Hydrocortisone: The parent compound of cortisol 17-valerate, used in the treatment of various inflammatory and immune-related conditions.
Prednisolone: Another glucocorticoid with similar anti-inflammatory and immunosuppressive properties.
Dexamethasone: A more potent glucocorticoid used in the treatment of severe inflammatory and immune-related conditions.
Cortisol 17-valerate is unique in its specific esterification at the 17th position, which enhances its topical efficacy and reduces systemic absorption .
Properties
Molecular Formula |
C26H34O6 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
[(1R,9S,10S,11S)-10-hydroxy-1-(2-hydroxyacetyl)-9,11-dimethyl-7-oxo-3,4,5,6,8,11-hexahydro-2H-cyclopenta[a]phenanthren-1-yl] pentanoate |
InChI |
InChI=1S/C26H34O6/c1-4-5-11-22(30)32-25(21(29)15-27)12-7-9-18-14-20(28)23-19-10-6-8-17(19)13-16(2)24(23,3)26(18,25)31/h6,8,10,13,16,18,23,27,31H,4-5,7,9,11-12,14-15H2,1-3H3/t16-,18?,23?,24-,25-,26-/m0/s1 |
InChI Key |
SVHZZQZPAAYNJY-RZUWNUQASA-N |
Isomeric SMILES |
CCCCC(=O)O[C@@]1(CCCC2[C@@]1([C@]3([C@H](C=C4C=CC=C4C3C(=O)C2)C)C)O)C(=O)CO |
Canonical SMILES |
CCCCC(=O)OC1(CCCC2C1(C3(C(C=C4C=CC=C4C3C(=O)C2)C)C)O)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















